REACTION_CXSMILES
|
O.[OH-].[Li+].O.[OH:5][CH2:6][C:7]1([C:13]([O:15]CC)=[O:14])[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1>CO>[OH:5][CH2:6][C:7]1([C:13]([OH:15])=[O:14])[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1 |f:0.1.2|
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
4.46 kg
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
11 kg
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
8 kg
|
Type
|
reactant
|
Smiles
|
OCC1(CCOCC1)C(=O)OCC
|
Name
|
|
Quantity
|
44 L
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
solvent removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
methyl tert-butyl ether (14.8 Kg) added
|
Type
|
CUSTOM
|
Details
|
The top organic layer was separated
|
Type
|
TEMPERATURE
|
Details
|
the remaining mixture cooled to -10° C.
|
Type
|
ADDITION
|
Details
|
a solution of 31% hydrochloric acid (13 Kg) in water (3 Kg) added
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature below 5° C
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted several times with tetrahydrofuran
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Approximately 90% of the tetrahydrofuran was removed
|
Type
|
ADDITION
|
Details
|
the remaining solution added to a mixture of hexane (64.5 Kg) and methyl tert-butylether (23.7 Kg)
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
FILTRATION
|
Details
|
The precipitated solid material was filtered off
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure at 60° C.
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
OCC1(CCOCC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.7 kg | |
YIELD: CALCULATEDPERCENTYIELD | 54.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |